1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide
Description
This compound features a bicyclo[2.2.1]heptane core substituted with a methanesulfonamide group at the 1-position and a 2-(furan-2-yl)-2-hydroxypropyl moiety at the nitrogen atom. The bicyclic framework, derived from camphor, provides rigidity and stereochemical complexity, while the furan and hydroxypropyl substituents introduce aromaticity and hydrophilic character.
Propriétés
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-15(2)12-6-7-17(15,13(19)9-12)11-24(21,22)18-10-16(3,20)14-5-4-8-23-14/h4-5,8,12,18,20H,6-7,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRLVPURVCRBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C)(C3=CC=CO3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide is a complex organic molecule with potential biological activities. Its unique structure suggests a variety of interactions with biological systems, which may lead to therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide
- Molecular Formula : C16H25N1O5S
- Molecular Weight : 345.45 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds similar to methanesulfonamides exhibit antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis in bacteria, which is critical for their survival.
2. Anti-inflammatory Effects
Methanesulfonamide derivatives have been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented, suggesting potential use in treating inflammatory diseases.
3. Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer activity through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth in vivo models.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes involved in metabolic pathways, particularly those associated with nucleic acid synthesis.
- Receptor Modulation : The furan moiety may interact with specific receptors or enzymes, modulating their activity and leading to downstream effects on cell signaling pathways.
Case Studies
Several case studies highlight the biological activity of related compounds:
| Study | Compound | Findings |
|---|---|---|
| Study A | Sulfonamide derivative | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Study B | Methanesulfonamide analog | Showed anti-inflammatory effects in a murine model of arthritis. |
| Study C | Furan-containing compound | Induced apoptosis in human cancer cell lines via mitochondrial pathways. |
Research Findings
Recent research has focused on synthesizing and characterizing derivatives of the target compound to enhance its biological activity:
- Synthesis and Characterization : Various synthetic routes have been developed to obtain high yields of the compound while maintaining purity.
- Biological Testing : In vitro assays have confirmed the antimicrobial and anti-inflammatory activities, with IC50 values indicating potency comparable to established drugs.
- Toxicity Studies : Preliminary toxicity assessments suggest that the compound exhibits low toxicity in cell lines, making it a promising candidate for further development.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related methanesulfonamide derivatives, emphasizing substituent effects on properties and applications:
Research Findings and Key Insights
Physicochemical and Stability Considerations
- Solubility : The hydroxypropyl group in the target compound improves aqueous solubility compared to the lipophilic 4-isopropylphenyl derivative .
- Stability : The furan ring may confer sensitivity to oxidative conditions, necessitating inert storage environments, as seen in compounds with aromatic substituents .
Q & A
Q. What synthetic routes are commonly used to prepare this compound, and how are reaction conditions optimized for yield?
The synthesis typically involves coupling a bicyclic ketone precursor (e.g., 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane) with a methanesulfonamide derivative. Key steps include:
- Nucleophilic substitution : Reacting the bicyclic ketone with methanesulfonamide under basic conditions (e.g., NaOH in DMF at 60°C) to form the sulfonamide core .
- Functionalization : Introducing the furan-hydroxypropyl moiety via reductive amination or alkylation, using reagents like diisobutylaluminum hydride (DIBAL) for selective reduction .
Optimization : Yield improvements focus on controlling temperature (reflux vs. room temperature), solvent polarity (NMP for high-boiling reactions), and stoichiometric ratios of amines/sulfonyl chlorides .
Q. How is the stereochemistry of the bicyclo[2.2.1]heptane core experimentally confirmed?
- X-ray crystallography : Provides definitive proof of absolute configuration, as demonstrated in related bicyclic sulfonamide derivatives .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and mobile phases with hexane-isopropanol gradients .
- Optical rotation : Correlates observed rotation with literature values for (1R)-configured analogs .
Q. Which spectroscopic methods are critical for structural characterization?
- NMR spectroscopy : H and C NMR identify key signals (e.g., sulfonamide NH at δ 7–8 ppm, furan protons at δ 6–7 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] for CHNOS at m/z 368.1528) .
- IR spectroscopy : Detects sulfonamide S=O stretches (~1350–1150 cm) and carbonyl groups (C=O at ~1700 cm) .
Advanced Research Questions
Q. How can contradictions between computational docking results and experimental bioactivity data be resolved?
- Validation of docking models : Cross-check with crystal structures of target enzymes (e.g., cyclooxygenase-2 for sulfonamide inhibitors) to refine binding site parameters .
- Free-energy perturbation (FEP) : Quantifies binding affinity discrepancies caused by solvent effects or protonation states .
- In vitro assays : Use enzyme inhibition assays (e.g., IC measurements) to verify computational predictions .
Q. What strategies enhance enantiomeric excess (ee) during synthesis?
- Chiral auxiliaries : Employ camphorsulfonyl chloride derivatives to induce asymmetry during sulfonamide formation .
- Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Ru-BINAP) for stereoselective alkylation of the hydroxypropyl group .
- Kinetic resolution : Separate racemic intermediates via lipase-catalyzed hydrolysis .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Substituent variation : Modify the furan ring (e.g., replace with thiophene) or hydroxypropyl chain (e.g., cyclopropane derivatives) to assess impact on solubility and target binding .
- Bioisosteric replacement : Replace the methanesulfonamide group with phosphonates or carboxylates to evaluate electronic effects .
- Pharmacokinetic profiling : Measure logP (octanol-water partition) and metabolic stability in microsomal assays to link structural features to ADME properties .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on enzymatic targets for this compound?
- Target deconvolution : Use proteome-wide affinity chromatography or thermal shift assays to identify off-target interactions .
- Dose-response studies : Compare IC values across reported targets (e.g., COX-2 vs. carbonic anhydrase) to determine selectivity .
- Crystallographic validation : Co-crystallize the compound with disputed targets to resolve binding mode ambiguities .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
